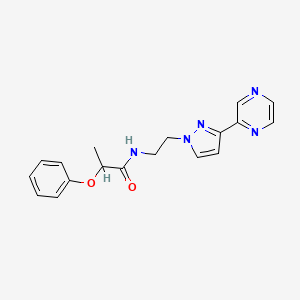![molecular formula C18H19NO2S B2968085 (1R,5S)-3-methylene-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2319874-74-1](/img/structure/B2968085.png)
(1R,5S)-3-methylene-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1R,5S)-3-methylene-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane” is a complex organic molecule. It contains a bicyclic structure (azabicyclo[3.2.1]octane) which is a common motif in many natural products and pharmaceuticals . The naphthalen-1-ylsulfonyl group attached to it could potentially impart interesting chemical and physical properties to the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic azabicyclo[3.2.1]octane core, with a methylene (-CH2-) group at the 3-position and a naphthalen-1-ylsulfonyl group at the 8-position . The 3D structure of similar compounds can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the bicyclic core and the naphthalen-1-ylsulfonyl group. The methylene group at the 3-position could potentially be involved in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors like polarity, molecular weight, and functional groups (like the sulfonyl group) would influence properties like solubility, melting/boiling point, etc .Applications De Recherche Scientifique
Syntheses and Properties of Donor−Acceptor‐Substituted Molecules
Research conducted by Altmayer et al. (2001) involved the synthesis of donor−acceptor-substituted derivatives starting from bicyclic compounds, including those with naphthalene components similar to the query compound. The study demonstrated the efficient photoinduced electron transfer in naphthalene derivatives, indicating potential applications in photovoltaic devices or as components in organic electronic materials (Altmayer et al., 2001).
Hydroprocessing of Coal-derived Aromatic Hydrocarbons
Demirel et al. (1998) investigated converting aromatic compounds derived from coal into high octane compounds with low aromatics, using 1-methyl-naphthalene as a model compound. This study illustrates the potential of such compounds in the production of cleaner, high-performance fuels (Demirel et al., 1998).
Phosphorescence from Triplet Excimers of Aromatic Compounds
Takemura et al. (1976) explored the phosphorescence emissions from various aromatic compounds, including naphthalene derivatives, under fluid conditions. The study's findings on the kinetic analyses and phosphorescence emissions could inform the development of materials for optical applications, such as sensors or organic light-emitting diodes (Takemura et al., 1976).
Synthesis of Ring-Fused B−N Heteroaromatic Compounds
Fang et al. (2006) synthesized azaborindene derivatives through multistep syntheses involving a Grubbs ring-closing metathesis, leading to compounds with potential applications in catalysis and as building blocks for more complex molecular architectures (Fang et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-methylidene-8-naphthalen-1-ylsulfonyl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-13-11-15-9-10-16(12-13)19(15)22(20,21)18-8-4-6-14-5-2-3-7-17(14)18/h2-8,15-16H,1,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSIXGZHFJAUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone](/img/structure/B2968007.png)
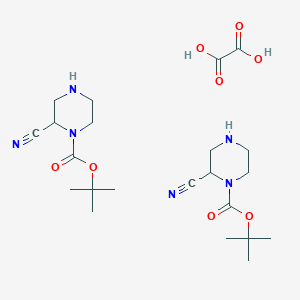
![N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2968011.png)
![7-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2968015.png)
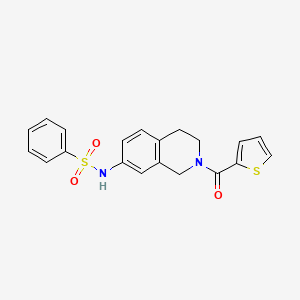
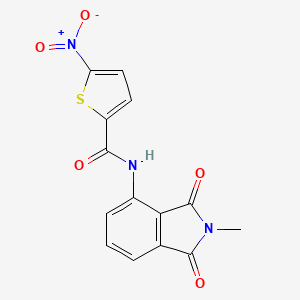
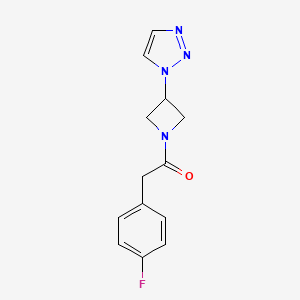
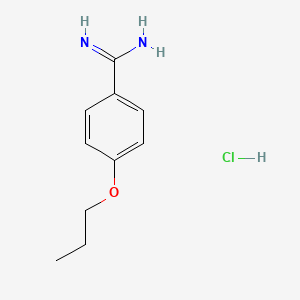
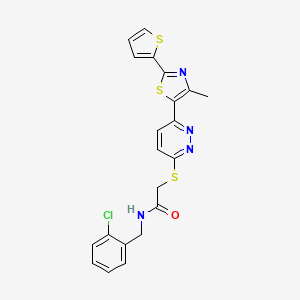
![3-Fluorosulfonyloxy-5-[methyl-(4-methyloxan-4-yl)carbamoyl]pyridine](/img/structure/B2968023.png)
![N'-(4-carbamoylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2968024.png)
